molecular formula C21H23N5O4S B11060346 N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B11060346
M. Wt: 441.5 g/mol
InChI Key: ADINMLSIFKIJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a hexahydrocycloocta ring, and a thieno-triazine moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE typically involves multi-step organic reactions The process may start with the nitration of a dimethylphenyl compound, followed by the formation of the hexahydrocycloocta ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE: can be compared with other nitrophenyl derivatives, hexahydrocycloocta compounds, and thieno-triazine analogs.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-2-(3-oxo-8-thia-4,5,6-triazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)acetamide

InChI

InChI=1S/C21H23N5O4S/c1-12-9-13(2)19(15(10-12)26(29)30)22-17(27)11-25-21(28)18-14-7-5-3-4-6-8-16(14)31-20(18)23-24-25/h9-10H,3-8,11H2,1-2H3,(H,22,27)

InChI Key

ADINMLSIFKIJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.